8-Chloro-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline ring.
Methylation: The methyl group is introduced at the 1st position using methylating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methylquinolin-4(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Lacks the methyl group at the 1st position.
1-Methylquinolin-4(1H)-one: Lacks the chlorine atom at the 8th position.
Quinoline: The parent compound without any substitutions.
Uniqueness
8-Chloro-1-methylquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer specific properties that are not observed in other quinoline derivatives.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
8-chloro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
InChI Key |
ORWSVSIXPACTKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.